![molecular formula C10H13NO B3023620 N-(1-Phenylethyl)acetamide CAS No. 36065-27-7](/img/structure/B3023620.png)
N-(1-Phenylethyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of various acetamide derivatives, including those related to N-(1-Phenylethyl)acetamide, has been explored in several studies. For instance, the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide was achieved through the reaction of NH-compounds with ClCH2SiCl3/Et3N or ClCH2SiCl3/(Me3Si)2NH followed by methanolysis or hydrolysis in the presence of Lewis bases . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . Additionally, N-(1-cyano-2-substituted phenylethyl) acetamides were prepared by reducing corresponding titled compounds with NaTeH .
Molecular Structure Analysis
The molecular structure and dynamics of these acetamide derivatives have been extensively studied using various spectroscopic and computational methods. X-ray diffraction, NMR spectroscopy, and DFT calculations have been employed to investigate the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide , 2-phenyl-N-(pyrazin-2-yl)acetamide , and N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide . These studies have provided detailed insights into the geometrical parameters, vibrational frequencies, and molecular conformations.
Chemical Reactions Analysis
The reactivity of acetamide derivatives has been explored in various chemical contexts. For example, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane led to the formation of silylated derivatives . The reactivity of these compounds was further demonstrated by transsilylation reactions. In another study, the acidity constants of newly synthesized acetamide derivatives were determined via UV spectroscopic studies, revealing insights into their protonation behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives have been characterized through multiple techniques. The determination of pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provided information on their acid-base properties . The dynamic stereochemistry of diastereoisomeric N,N-bis(1-phenylethyl)acetamides was studied using NMR spectroscopy, revealing information about their conformational preferences and exchange processes . Additionally, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide was determined, providing data on its solid-state conformation .
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
N-(1-Phenylethyl)acetamide derivatives have shown potential in cancer treatment, anti-inflammatory, and analgesic applications. A study by Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their effectiveness against breast cancer and neuroblastoma. Certain compounds exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Structure Analysis
Negrebetskii et al. (2002) examined the structure of N-(α-phenylethyl)acetamide adducts with HCl in various phases, providing insights into its electronic structure and molecular interactions. This research contributes to understanding the molecular behavior of this compound in different environments (Negrebetskii, Pogozhikh, & Kuznetsov, 2002).
Synthesis and Structure of Derivatives
Nikonov et al. (2016) reported the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide, exploring its molecular structure using various analytical techniques. This study adds to the knowledge of how this compound derivatives can be synthesized and structurally analyzed (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
Infrared Spectroscopy of Hydrated Clusters
Sakota, Harada, & Sekiya (2013) conducted infrared spectroscopy studies on hydrated N-(2-phenylethyl)acetamide clusters, providing insights into the interactions and electronic redistributions within these molecular structures. This research is significant for understanding the molecular behavior of this compound in hydrated environments (Sakota, Harada, & Sekiya, 2013).
Anti-Arthritic and Anti-Inflammatory Properties
Jawed, Shah, Jamall, & Simjee (2010) studied the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in rats. The findings revealed its potential as an anti-arthritic agent, highlighting the therapeutic applications of this compound derivatives (Jawed, Shah, Jamall, & Simjee, 2010).
Leuckart Synthesis and Pharmacological Assessment
A study by Rani et al. (2016) synthesized novel acetamide derivatives and assessed their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research contributes to the understanding of this compound's potential in various pharmacological applications (Rani, Pal, Hegde, & Hashim, 2016).
Safety and Hazards
Future Directions
Future research could focus on the design of new derivatives of “N-(1-Phenylethyl)acetamide” that could serve as potential therapeutic candidates . For instance, one study discussed the synthesis and pharmacological activities of phenoxy acetamide and its derivatives as possible therapeutic candidates .
Mechanism of Action
Target of Action
N-(1-Phenylethyl)acetamide is a complex compound with a variety of potential targets. One of the primary targets of this compound is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .
Mode of Action
It is known to negatively regulate the expression of the aliphatic amidase operon . This regulation occurs at the protein level, inhibiting the action of the Aliphatic amidase expression-regulating protein .
Biochemical Pathways
Based on the known metabolism of similar compounds, it can be anticipated that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that these properties may significantly impact the bioavailability of this compound .
Result of Action
It is known that the compound has the ability to regulate the expression of the aliphatic amidase operon, which could have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(1-phenylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6284-14-6 | |
Record name | Acetamide, N-(1-phenylethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.